molecular formula C14H25NO4 B13006305 1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate

1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate

Cat. No.: B13006305
M. Wt: 271.35 g/mol
InChI Key: UXJFIVWVYIOCTQ-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate is an organic compound with the molecular formula C14H25NO4. It is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, methyl, and dimethyl groups.

Preparation Methods

The synthesis of 1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.

    Reaction Conditions: The piperidine is reacted with tert-butyl chloroformate under basic conditions to form the tert-butyl-protected piperidine intermediate.

    Further Substitution: The intermediate is then subjected to methylation reactions using methyl iodide and a strong base like sodium hydride to introduce the methyl and dimethyl groups.

    Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.

Chemical Reactions Analysis

1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other functional groups can be introduced.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate can be compared with other similar compounds:

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-7-10(11(16)18-6)14(4,5)9-15/h10H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJFIVWVYIOCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1C(=O)OC)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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